MAGE-10 (290-298)
Description
Properties
sequence |
DPARYEFLW |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 10 (290-298); MAGE-10 (290-298) |
Origin of Product |
United States |
Comparison with Similar Compounds
MAGE-10 vs. MAGE-4
The most direct comparison within the provided evidence is between MAGE-10 and MAGE-4, another CTA studied in HCC. Key findings include:
| Parameter | MAGE-10 (290-298) | MAGE-4 |
|---|---|---|
| Expression in HCC | 29.2% (14/48 samples) | 31.3% (15/48 samples) |
| Non-tumor specificity | Absent in adjacent tissues | Absent in adjacent tissues |
| Correlation with AFP | No correlation | No correlation |
| Correlation with tumor size | No correlation | No correlation |
Both antigens lack association with serum AFP levels or tumor size, suggesting their utility as independent biomarkers. However, MAGE-4 exhibits marginally higher expression frequency in HCC .
Broader Context of Cancer-Testis Antigens
While the evidence provided focuses on MAGE-10 and MAGE-4, other CTAs (e.g., NY-ESO-1, SSX) share similar characteristics:
- Tumor specificity : Restricted to malignant tissues, absent in healthy somatic cells.
- Immunogenicity: Potential for T-cell recognition and vaccine development.
- Heterogeneous expression : Variability across cancer types and patients.
Research Findings and Methodological Insights
Detection Methods
Molecular Properties
MAGE-10 (290-298) is a linear peptide with physicochemical properties (e.g., hydrophobicity, charge) critical for MHC class I binding.
Preparation Methods
Overview
MAGE-10 (290-298) is a peptide sequence that is relevant in the context of immunology and cancer research. This article discusses the methods for preparing MAGE-10 (290-298), including peptide synthesis, purification, and analysis.
Peptide Synthesis
Peptides like MAGE-10 (290-298) are typically synthesized using automated peptide synthesizers following the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy.
- Resin Activation: A solid resin support is used as the starting point. The first amino acid is attached to the resin with its amino group protected by the Fmoc group.
- Deprotection: The Fmoc protecting group is removed using a base, typically piperidine, to free the amino group for the next coupling step.
- Coupling: The next amino acid, with its amino group protected by Fmoc and side chains protected by tBu groups, is activated with a coupling reagent like DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) and then coupled to the free amino group on the resin.
- Chain Elongation: Steps 2 and 3 are repeated to sequentially add amino acids to the growing peptide chain.
- Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like phenol, ethanedithiol, thioanisole, and water.
- Precipitation and Washing: The cleaved peptide is precipitated from methyl-tert-butyl ether, washed with methyl-tert-butyl ether and diethyl ether, and then resuspended in water before lyophilization.
Purification
The synthesized peptide is purified using High-Performance Liquid Chromatography (HPLC).
- Sample Preparation: The crude peptide is dissolved in a suitable solvent, often water with a small percentage of organic modifier (e.g., acetonitrile), and filtered to remove any particulate matter.
- Reversed-Phase HPLC: Reversed-phase HPLC is commonly used, employing a hydrophobic stationary phase (e.g., C18 column) and a gradient of increasing organic solvent concentration to elute the peptide.
- Fraction Collection: Fractions are collected based on UV absorbance, and those containing the desired peptide are identified.
- Lyophilization: The collected fractions are lyophilized to remove the solvent and obtain the purified peptide.
Analysis
HPLC-coupled Mass Spectrometry (MS): Synthetic and natural peptide mixtures can be analyzed using a reversed-phase HPLC system coupled to a hybrid quadrupole orthogonal acceleration Time-of-Flight (TOF) tandem mass spectrometer (Q-TOF) equipped with an ESI source.
- Solvent A: 4 mM ammonium acetate adjusted to pH 3.0 with formic acid.
- Solvent B: 2 mM ammonium acetate in 70% acetonitrile/water adjusted to pH 3.0 with formic acid.
- A binary gradient of 25–60% B within 70 min is performed, applying a flow rate of 10 µl/min reduced to ~300 nl/min with a precolumn split.
On-Line Nanocapillary HPLC MS/MS: Fragmentation of the parent ion is achieved at the given retention time by collision with argon atoms. Q1 is set to the mass of interest ± 0.5 Da, and an optimized collision energy is applied.
Methods for cell preparation
To prepare E. coli MJF465(DE3) pET20-GFPuv cells for epifluorescence microscopy and optical tweezers manipulation, exponential phase cultures are diluted 1/10 into LB + 0.5 M NaCl, grown until OD 600 ∼ 0.1 when 0.1 mM IPTG is added to induce GFP expression. Cells are grown to OD 600 ∼ 0.2–0.25 whereupon they are used.
Methods for preparing B.p Chinese WCV strain
High-density whole cell culture and culture supernatant of Chinese WCV strain 58003 (6×109 cell/ml) are collected by centrifugation for 15 min at 4,000×g at 4°C and filtered through a 0.22 µm membrane to remove residual bacteria. Then, the filtrate is treated with chilled 15% TCA in an ice-bath for 30 min to precipitate proteins. After centrifugation at 10,000×g for 10 min at 4°C, the precipitated proteins are washed three times with chilled acetone to remove TCA and are naturally air-dried. Finally, the ECPs are stored at −80°C for subsequent analysis.
Data Table: Reagents and Conditions
| Reagent/Condition | Purpose | Details |
|---|---|---|
| Fmoc-protected amino acids | Building blocks for peptide synthesis | Protected amino acids with Fmoc at the N-terminus and appropriate side chain protection |
| DIC/HOBt | Coupling reagents | Activates the carboxyl group of the incoming amino acid for amide bond formation |
| Piperidine | Fmoc deprotection | Removes the Fmoc protecting group from the N-terminus |
| TFA cocktail | Cleavage and deprotection | Cleaves the peptide from the resin and removes side chain protecting groups |
| HPLC solvents (e.g., ACN) | Peptide purification | Acetonitrile (ACN) or other organic modifiers used in a gradient with water to separate peptides based on hydrophobicity |
| Mass spectrometry solvents | Analysis and identification | Ammonium acetate and formic acid in water and acetonitrile for ionization and separation in mass spectrometry |
| HPLC | Peptide analysis | reversed-phase HPLC system coupled to a hybrid quadrupole orthogonal acceleration Time-of-Flight (TOF) tandem mass spectrometer (Q-TOF) |
| LB medium | Cell growth | per litre: 10 g tryptone, 5 g yeast extract and 5 g NaCl |
Q & A
Q. How can researchers optimize assays for detecting low-abundance MAGE-10 (290-298) in clinical samples?
- Methodological Answer : Implement pre-analytical enrichment steps (e.g., immunodepletion of high-abundance serum proteins). Use single-molecule counting technologies (Simoa) with detection limits <1 pg/mL. Validate with spike-recovery experiments (80–120% recovery) and parallel measurements using mass spectrometry .
Guidelines for Data Presentation
- Tables/Figures : Follow IMRaD structure, with tables summarizing comparative data (e.g., EC₅₀ values, binding kinetics) and figures illustrating mechanistic models. Avoid duplicating data in text and visuals .
- Reproducibility : Document raw data, software versions (e.g., GraphPad Prism v10), and analysis scripts in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
